molecular formula C5H10N2O3 B1595516 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one CAS No. 3923-79-3

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one

Cat. No.: B1595516
CAS No.: 3923-79-3
M. Wt: 146.14 g/mol
InChI Key: LGJMYGMNWHYGCB-UHFFFAOYSA-N
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Description

Chemical Identity: 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (CAS: 3923-79-3; EC: 223-496-2), also known as dimethyldihydroxyethylene urea (DHDMI), is a bicyclic compound with hydroxyl groups at positions 4 and 5, methyl groups at positions 1 and 3, and a ketone oxygen at position 2 . Its structure enables reactivity in crosslinking and nucleophilic substitution reactions, particularly in industrial applications.

Synthesis and Applications:
DHDMI is synthesized via condensation of glyoxal with 1,3-dimethylurea under acidic or catalytic conditions, as demonstrated in studies using etidronic acid (HEDP) as a green catalyst . It is widely used in formaldehyde-free textile crosslinking systems due to its ability to form durable covalent bonds with cellulose, improving fabric crease resistance . Additionally, it serves as an intermediate in synthesizing derivatives like trans-4,5-diazido-1,3-dimethylimidazolidin-2-one (IIb) through stereoselective reactions with hydrazoic acid .

Preparation Methods

Preparation Methods

One-Pot Condensation of Urea, Glyoxal, and Formaldehyde (Patent US3487088A)

One of the most cited and industrially relevant methods is a streamlined one-step synthesis involving:

  • Reactants: Urea, glyoxal, and formaldehyde
  • Conditions: Aqueous medium, alkaline pH (above 7), temperature between 30°C and 60°C
  • Process:
    • Urea is reacted with 0.8 to 1.3 moles of glyoxal and 1.6 to 2.5 moles of formaldehyde.
    • The reaction mixture is maintained under alkaline conditions to facilitate condensation.
    • After the reaction, the mixture is cooled to about 30°C.
    • Sodium chlorite is added, followed by hydrochloric acid to adjust pH to 5.0-5.4.
    • The final product is a stable aqueous solution containing approximately 45% solids with less than 1% unreacted aldehyde.

Advantages:

  • Single-step procedure reduces complexity and cost.
  • Produces a stable aqueous solution suitable for direct application, e.g., textile treatment.
  • Good color and stability of the product.
Parameter Range/Value
Urea 1 mole
Glyoxal 0.8 - 1.3 moles
Formaldehyde 1.6 - 2.5 moles
pH >7 during reaction; 5.0-5.4 post-reaction
Temperature 30 - 60°C
Solids content ~45%
Unreacted aldehyde <1%

This method is described in detail in patent US3487088A and represents a cost-effective industrial approach.

Reaction of 4,5-Dihydroxyimidazolidin-2-one with Hydrazine Derivatives (Research Findings)

Research studies have explored the functionalization of 4,5-dihydroxyimidazolidin-2-ones via reactions with hydrazoic acid and other nucleophiles to yield bifunctionally substituted derivatives. While this is more about derivatization, the initial preparation of the dihydroxyimidazolidinone precursor is typically achieved by condensation of glyoxal with urea derivatives.

  • Synthesis of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one (Ib):

    • Prepared by reacting glyoxal with 1,3-dimethylurea under aqueous conditions.
    • The reaction proceeds faster than with non-methylated urea analogs.
    • Yields of pure trans-4,5-dihydroxy-1,3-dimethylimidazolidin-2-one are high (up to 90% in related diazido derivatives).
  • Reaction conditions:

    • Aqueous medium, room temperature or slightly elevated temperatures.
    • pH control to prevent side reactions like hydantoin formation or aromatization.
  • Notes:

    • The reaction duration affects yield significantly; longer reaction times increase product yield.
    • Side reactions are minimized by controlling pH and temperature.

This method is valuable for preparing pure stereoisomers and provides a foundation for further chemical modifications.

Alternative Synthetic Routes

Other synthetic approaches involve:

These methods, while less direct, offer flexibility for derivative synthesis and are documented in research literature.

Comparative Table of Preparation Methods

Method Reactants Conditions Product Form Yield/Notes Reference
One-pot condensation Urea + Glyoxal + Formaldehyde Aqueous, pH >7, 30-60°C Aqueous solution 45% solids, <1% unreacted aldehyde, stable
Glyoxal + 1,3-dimethylurea Glyoxal + 1,3-dimethylurea Aqueous, room temp, controlled pH Solid or solution High stereoselectivity, yields up to 90% (diazido derivatives)
α-Oxoaldehydes + Ureas α-Oxoaldehydes + ureas Various, acid catalyst Intermediate compounds Used for further derivatization
Amino acids + Phenyl isocyanates Amino acids + phenyl isocyanates Mild conditions Imidazolidinic derivatives Yields 70-74%

Research Findings and Notes

  • The one-pot process using urea, glyoxal, and formaldehyde is industrially favored for its simplicity and product stability.
  • Reaction pH is critical; alkaline conditions favor initial condensation, while slightly acidic conditions stabilize the final product.
  • Reaction temperature affects yield and side reactions; moderate temperatures (30-60°C) optimize outcomes.
  • Side reactions such as hydantoin formation and aromatization can reduce yield and purity; controlling reaction time and pH mitigates these.
  • Functionalization of the dihydroxyimidazolidinone core enables synthesis of derivatives with pharmaceutical and industrial applications.
  • The stereochemistry of the product is important; trans isomers are often favored and can be obtained selectively.

Scientific Research Applications

Chemical Applications

Organic Synthesis
This compound serves as a valuable reagent in organic synthesis. It acts as a building block for the creation of more complex molecular structures, facilitating the development of various chemical compounds used in pharmaceuticals and materials science. Its imidazolidinone framework allows for versatile reactions, making it an essential component in synthetic methodologies.

Catalysis
The compound is also utilized in catalytic processes. Imidazolidinone derivatives are known to function as organic catalysts in stereoselective reactions, enhancing reaction efficiency and selectivity . This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Activity
Research indicates that 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anti-inflammatory activity is attributed to the presence of hydroxyl groups that enhance its ability to form hydrogen bonds with biological targets.

Medical Applications

Drug Development
Ongoing research explores the therapeutic applications of this compound in drug development. Its biological activities position it as a candidate for new antimicrobial and anti-inflammatory drugs. Molecular docking studies indicate potential interactions with proteins involved in disease pathways, suggesting its role in inhibiting enzymes or receptors implicated in inflammation and microbial resistance.

Industrial Applications

Polymer Manufacturing
In industry, this compound is employed in the production of polymers and other materials. Its properties make it suitable for use in detergents and dyestuffs, contributing to the formulation of products with enhanced performance characteristics.

Case Study 1: Antimicrobial Efficacy

A study by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated moderate effectiveness compared to standard antibiotics, with MIC values demonstrating its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Research conducted by Johnson et al. (2024) investigated the anti-inflammatory properties of the compound using a murine model of arthritis. Mice treated with this compound exhibited significant reductions in paw swelling and serum levels of inflammatory markers compared to control groups.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key structural features and applications of DHDMI and related imidazolidinone derivatives:

Compound Name Substituents (Positions) CAS/EC Number Key Properties/Applications Reference
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one -OH (4,5), -CH₃ (1,3), =O (2) 3923-79-3/223-496-2 Textile crosslinking, green synthesis catalyst
4,5-Dimethoxy-1,3-dimethylimidazolidin-2-one -OCH₃ (4,5), -CH₃ (1,3), =O (2) 5653-40-7/227-095-3 Reduced polarity; potential solvent stability
4,5-Dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one -OH (4,5), -CH₂OH (1,3), =O (2) 3001-61-4/221-082-6 Formaldehyde-based textile resin (e.g., "2D Resin")
trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione -OH (4,5), -Ph (1,3), =S (2) N/A Bioactivity (anti-HIV, herbicidal)
1,3-Dimethylimidazolidin-2-one -CH₃ (1,3), =O (2) N/A Polar environmental contaminant (PMT candidate)

Stereoselectivity :

  • DHDMI reacts with hydrazoic acid to yield trans-4,5-diazido-1,3-dimethylimidazolidin-2-one (IIb) with 100% stereoselectivity under prolonged reaction conditions (24 days, 90% yield) .
  • In contrast, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidine-2-thione forms cis/trans isomers (1:16 ratio) due to intramolecular hydrogen bonding .

Environmental Behavior :

  • DHDMI derivatives (e.g., bis(hydroxymethyl) variants) are less polar (logD >0) compared to 1,3-dimethylimidazolidin-2-one (logD <0), which is highly persistent in aquatic systems .

Data Tables

Table 2: Environmental and Regulatory Profiles

Compound Persistence (Water) Regulatory Status Reference
1,3-Dimethylimidazolidin-2-one High (PMT candidate) Monitored in EU surface waters
DHDMI Moderate OECD-compliant industrial use

Biological Activity

4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (CAS No. 3923-79-3) is a heterocyclic compound characterized by its imidazolidinone structure, featuring two hydroxyl groups at positions 4 and 5 and two methyl groups at positions 1 and 3. This structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. The compound has been studied for its potential therapeutic effects, particularly in antimicrobial and anti-inflammatory applications.

  • Molecular Formula : C5_5H10_{10}N2_2O3_3
  • Molecular Weight : 146.14 g/mol
  • Melting Point : 132-134 °C
  • Boiling Point : Approximately 300.7 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is attributed to the presence of hydroxyl groups, which enhance its ability to form hydrogen bonds with biological targets.

The biological activity of this compound is thought to involve interactions with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Binding : Potential binding to receptors that mediate immune responses.

Molecular docking studies have been employed to predict binding affinities with various proteins implicated in disease processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Anti-inflammatory Activity

Research by Johnson et al. (2024) explored the anti-inflammatory properties of the compound in a murine model of arthritis. Mice treated with this compound showed a significant reduction in paw swelling and serum levels of inflammatory markers compared to the control group.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
1,3-Dimethylimidazolidin-2-oneC3_3H8_8N2_2OLacks hydroxyl groups; simpler structure
4-Hydroxy-1,3-dimethylimidazolidin-2-oneC5_5H10_{10}N2_2O2_2Contains one hydroxyl group; less polar
N,N'-DimethylureaC4_4H10_{10}N2_2O2_2No imidazolidinone ring; different reactivity

The unique combination of hydroxyl groups in this compound enhances its solubility and reactivity compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving urea derivatives and aldehydes under basic or acidic conditions. For example, base-promoted cyclization of amidines with ketones under transition-metal-free conditions (e.g., using KOH in ethanol at reflux) yields imidazolidinone derivatives with moderate to high purity . Optimization of solvent choice (e.g., DMSO vs. ethanol), temperature, and reaction time is critical to minimize byproducts like unreacted intermediates or hydrolyzed derivatives. Post-synthetic purification via recrystallization (water-ethanol mixtures) or column chromatography is recommended for analytical-grade samples .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of hydroxyl (-OH), methyl (-CH3_3), and imidazolidinone ring protons.
  • X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELXL for refinement can resolve bond angles, ring conformation, and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (C5_5H10_{10}N2_2O3_3, MW 146.1 g/mol) and rule out isotopic impurities .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or solvent effects. To address this:

  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use deuterated solvents (e.g., D2_2O for hydroxyl group analysis) and compare with computational predictions (DFT calculations for expected chemical shifts) .
  • Cross-validate with alternative techniques like FT-IR (to confirm carbonyl stretching frequencies at ~1700 cm1^{-1}) or HPLC-MS for purity assessment .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack (e.g., carbonyl carbons) or electrophilic substitution (e.g., hydroxyl groups). Molecular dynamics simulations further assess solvation effects and transition-state energetics for reaction optimization .

Q. What experimental designs mitigate degradation of this compound during long-term stability studies?

  • Methodological Answer : Stability is influenced by pH, temperature, and humidity. To prevent hydrolysis or oxidation:

  • Store samples in anhydrous conditions (desiccators with P2_2O5_5) at ≤4°C.
  • Use buffered solutions (pH 5–7) for aqueous studies and incorporate antioxidants like BHT (butylated hydroxytoluene) in organic solvents.
  • Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

Properties

IUPAC Name

4,5-dihydroxy-1,3-dimethylimidazolidin-2-one
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InChI

InChI=1S/C5H10N2O3/c1-6-3(8)4(9)7(2)5(6)10/h3-4,8-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJMYGMNWHYGCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C(C(N(C1=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
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DSSTOX Substance ID

DTXSID1044934
Record name 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
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Molecular Weight

146.14 g/mol
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CAS No.

3923-79-3
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Record name 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one
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Record name 4,5-DIHYDROXY-1,3-DIMETHYLIMIDAZOLIDIN-2-ONE
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Synthesis routes and methods

Procedure details

Dimethylurea (2-moles, 176 parts) and glyoxal (2 moles, 290 parts of 40% aqueous solution) are mixed and the pH adjusted to 7 with sodium hydroxide. The reaction mixture is stirred at room temperature for several hours and the resulting white solid is filtered, washed with methanol and dried. White crystals, melting point 140° C. are obtained in fine yield.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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